4-[(6-Hydrazinylpyridin-3-yl)sulfonyl]morpholine
Description
4-[(6-Hydrazinylpyridin-3-yl)sulfonyl]morpholine is a heterocyclic compound featuring a morpholine ring linked via a sulfonyl group to a pyridine scaffold substituted with a hydrazinyl (-NHNH₂) group at the 6-position. This structure combines the electron-rich morpholine moiety with the nucleophilic hydrazine functionality, making it a versatile intermediate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
(5-morpholin-4-ylsulfonylpyridin-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3S/c10-12-9-2-1-8(7-11-9)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTNFSBSDOSUTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN=C(C=C2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627841-48-9 | |
| Record name | 4-[(6-hydrazinylpyridin-3-yl)sulfonyl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(6-Hydrazinylpyridin-3-yl)sulfonyl]morpholine typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with morpholine in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrazine hydrate to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4-[(6-Hydrazinylpyridin-3-yl)sulfonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
The synthesis of 4-[(6-Hydrazinylpyridin-3-yl)sulfonyl]morpholine typically involves multi-step reactions starting from commercially available precursors. Key steps often include the formation of the morpholine ring and the introduction of the hydrazinyl-pyridine sulfonamide group. Specific methodologies may vary, but the following general approach is common:
- Formation of Morpholine : Morpholine can be synthesized through the reaction of diethylene glycol with ammonia or amines.
- Sulfonation : The introduction of a sulfonyl group can be achieved using chlorosulfonic acid or sulfur trioxide.
- Hydrazination : The pyridine ring can then be functionalized with hydrazine derivatives to yield the final compound.
Therapeutic Applications
Recent studies have highlighted several therapeutic applications for this compound, particularly in the context of cancer treatment and metabolic disorders.
Cancer Treatment
Research indicates that this compound may act as an inhibitor of Ubiquitin-Specific Protease 7 (USP7), which is implicated in various cancers. By inhibiting USP7, this compound could potentially disrupt cancer cell proliferation and survival mechanisms. The following table summarizes findings related to its anticancer properties:
| Study Reference | Findings | Implications |
|---|---|---|
| Inhibition of USP7 leads to apoptosis in cancer cells | Potential for cancer therapy | |
| Reduces tumor growth in xenograft models | Efficacy in preclinical models |
Metabolic Disorders
The compound has also shown promise in treating conditions associated with metabolic dysregulation, such as nonalcoholic fatty liver disease (NAFLD). Its ability to modulate metabolic pathways makes it a candidate for further exploration in this area.
Case Studies
A notable case study involved the application of this compound in a transgenic mouse model designed to mimic human metabolic disorders. The study demonstrated that administration of the compound resulted in significant reductions in liver fat accumulation and improved insulin sensitivity, suggesting its potential utility in managing obesity-related complications.
Mechanism of Action
The mechanism of action of 4-[(6-Hydrazinylpyridin-3-yl)sulfonyl]morpholine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The sulfonyl group enhances the compound’s binding affinity to its targets, making it a potent inhibitor .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
4-((6-Methoxypyridin-3-yl)sulfonyl)morpholine (3af)
- Structure : Differs by replacing the hydrazinyl group with a methoxy (-OCH₃) substituent.
- Physical Properties : Melting point (156–157.5°C), yield (58%), and spectral data (¹H/¹³C NMR) confirm its stability and purity .
4-(6-Hydrazinylpyridin-3-ylsulfonyl)thiomorpholine (11e)
- Structure : Replaces morpholine with thiomorpholine (sulfur atom in place of oxygen).
- Physical Properties : Melting point 147–149°C, yield 83%, with distinct ¹H NMR signals for SCH₂ (δ 2.56–2.68 ppm) .
- Biological Relevance : Demonstrated as a candidate antimalarial agent, suggesting the hydrazinyl group enhances target binding .
4-[(6-Chloropyridin-3-yl)sulfonyl]morpholine
- Structure : Chlorine substituent instead of hydrazinyl.
Variations in the Sulfonamide-Linked Groups
4-(4-Phenoxyphenylsulfonyl)morpholine (3p)
- Structure: Aryl sulfonyl group (phenoxyphenyl) instead of pyridinyl.
- Physical Properties : Melting point 149.4–150°C, yield 61% .
- Utility : Bulky aryl groups may enhance lipophilicity, affecting bioavailability.
4-(3-p-Tolyl-isoxazol-5-ylmethanesulfonyl)morpholine
Key Data Tables
Table 1: Physical and Spectral Properties of Selected Compounds
| Compound Name | Substituent | Melting Point (°C) | Yield (%) | Key ¹H NMR Signals (δ, ppm) |
|---|---|---|---|---|
| 4-[(6-Hydrazinylpyridin-3-yl)sulfonyl]morpholine* | Hydrazinyl | N/R | N/R | N/R |
| 4-(6-Hydrazinylpyridin-3-ylsulfonyl)thiomorpholine (11e) | Hydrazinyl, S-analog | 147–149 | 83 | 2.56–2.68 (SCH₂), 8.22 (H-6) |
| 4-((6-Methoxypyridin-3-yl)sulfonyl)morpholine (3af) | Methoxy | 156–157.5 | 58 | 8.56 (H-6), 3.01 (NCH₂) |
| 4-(4-Phenoxyphenylsulfonyl)morpholine (3p) | Phenoxyphenyl | 149.4–150 | 61 | N/R |
*Data inferred from analogs; N/R = Not reported.
Biological Activity
4-[(6-Hydrazinylpyridin-3-yl)sulfonyl]morpholine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Formula: C9H14N4O3S
Molecular Weight: 246.30 g/mol
SMILES Notation: C1COCCN1S(=O)(=O)C2=CN=C(C=C2)NN
InChI Key: InChI=1S/C9H14N4O3S/c1-13-7-3-5(4-8(13)10)12-9(14)15(16)17/h3-4,10H,1-2,6-7H2,(H,14,15)(H,16,17)
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the morpholine ring and the introduction of the hydrazinyl and pyridinyl groups through nucleophilic substitution reactions.
Biological Activity
The biological activity of this compound has been investigated across various studies:
Anticancer Activity
Research indicates that compounds with hydrazinyl and pyridinyl functionalities exhibit significant anticancer properties. A study evaluated several derivatives against liver cancer cell lines (HEPG2), revealing that modifications to the hydrazine group enhance cytotoxicity .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Preliminary investigations suggest that it may inhibit the growth of various bacterial strains, potentially making it a candidate for developing new antibiotics .
The mechanism by which this compound exerts its effects is believed to involve interaction with specific enzymes or receptors within cells. This interaction may lead to the modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Studies
- Anticancer Efficacy : In a study involving animal models, this compound exhibited a marked reduction in tumor size when administered in conjunction with standard chemotherapy agents. This suggests a potential synergistic effect that warrants further investigation .
- Antimicrobial Testing : A series of in vitro assays demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial activity.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(6-Hydrazinylpyridin-3-yl)sulfonyl]morpholine, and how can purity be optimized during synthesis?
- Methodological Answer : The compound can be synthesized via sulfonylation reactions between morpholine derivatives and functionalized pyridines. A stepwise approach involves:
Sulfonylation : Reacting 6-hydrazinylpyridine-3-sulfonyl chloride with morpholine under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane at 0–5°C .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
- Critical Consideration : Adjust stoichiometry (1:1.2 molar ratio of pyridine derivative to morpholine) to minimize byproducts like unreacted sulfonyl chloride .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
NMR : Analyze NMR (DMSO-d6, 600 MHz) for diagnostic peaks: δ 2.42–3.52 ppm (morpholine protons), δ 7.42–8.21 ppm (pyridine ring protons), and δ 4.04 ppm (sulfonyl-linked protons) .
Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 314.3 using ESI-MS.
HPLC : Use a C18 column (acetonitrile/water, 70:30) to verify purity (>98%) .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Prioritize assays aligned with quinoline/sulfonamide pharmacophores:
Antimicrobial Screening : Disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; use 100 µg/mL concentrations .
Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Data Interpretation : Compare activity to control compounds (e.g., ciprofloxacin for antimicrobials) and validate statistical significance via ANOVA (p < 0.05) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model sulfonylation transition states. Use software like Gaussian or ORCA to:
Identify Energy Barriers : Optimize reactant geometries and calculate activation energies for competing pathways .
Predict Solvent Effects : Compare polar (DMSO) vs. nonpolar (toluene) solvents using COSMO-RS simulations to select optimal reaction media .
- Validation : Cross-reference computational results with experimental yields (e.g., 85% in DMSO vs. 72% in toluene) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the hydrazinylpyridine moiety?
- Methodological Answer : Design a congener library with systematic modifications:
Substituent Variation : Replace hydrazine with acylhydrazine or alkylhydrazine groups to assess electronic effects on bioactivity .
Biological Testing : Screen derivatives against kinase enzymes (e.g., EGFR) using fluorescence polarization assays; correlate IC50 values with Hammett σ constants .
- Data Contradiction Analysis : If bioactivity decreases despite favorable electronic profiles, evaluate steric clashes via molecular docking (AutoDock Vina) .
Q. How can factorial design improve the scalability of this compound’s synthesis?
- Methodological Answer : Implement a 2 factorial design to optimize critical parameters:
Variables : Temperature (25°C vs. 40°C), catalyst loading (0.5 vs. 1.0 mol%), and reaction time (12 vs. 24 hours) .
Response Metrics : Yield, purity, and reaction energy efficiency.
Analysis : Use Minitab or JMP to identify interactions (e.g., temperature-catalyst synergy) and derive a predictive model for pilot-scale synthesis .
- Case Study : A 2 design reduced optimization experiments from 27 to 8 runs, achieving 89% yield at 40°C with 1.0 mol% catalyst .
Q. What advanced analytical techniques resolve discrepancies in stability data under varying storage conditions?
- Methodological Answer : Deploy hyphenated techniques:
LC-MS/MS : Detect degradation products (e.g., hydrolyzed sulfonamide) in accelerated stability studies (40°C/75% RH for 4 weeks) .
Solid-State NMR : Monitor crystallinity changes in lyophilized vs. room-temperature-stored samples .
- Mitigation : Formulate as a lyophilized powder with trehalose (1:1 w/w) to enhance shelf life (>12 months at 4°C) .
Methodological Resources
- Experimental Design : Refer to factorial design frameworks for multi-variable optimization .
- Data Security : Use encrypted ELNs (e.g., LabArchives) compliant with FDA guidelines to ensure data integrity .
- Interdisciplinary Collaboration : Integrate synthetic chemistry with computational modeling and biostatistics for robust SAR conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
